4-Acetyl-2-fluorobenzeneboronic acid pinacol ester
Description
Properties
IUPAC Name |
1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO3/c1-9(17)10-6-7-11(12(16)8-10)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSPYZFNHVURF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester typically involves the reaction of 4-acetyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene, under reflux conditions . The process involves the formation of a boronate ester linkage, which is facilitated by the removal of water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-2-fluorobenzeneboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
One of the primary applications of 4-acetyl-2-fluorobenzeneboronic acid pinacol ester is as an intermediate in the synthesis of bioactive compounds. It plays a crucial role in the synthesis of:
- 3-Dihydro-1,4-benzodiazepin-2(2H)-ones
- 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2H)-ones
These compounds are significant due to their pharmacological properties, including anxiolytic and sedative effects. The synthesis typically involves palladium-catalyzed cross-coupling reactions with imidoyl chlorides, showcasing the utility of boronic acids in medicinal chemistry .
Organic Synthesis and Material Science
In addition to pharmaceutical applications, this compound is utilized in various organic synthesis processes:
- Formation of Aryl Compounds : It can be employed to synthesize aryl compounds through cross-coupling with various electrophiles.
- Development of Novel Materials : The compound has potential applications in creating functionalized polymers and materials that require specific electronic or optical properties.
Catalytic Applications
Recent studies have highlighted the role of pinacol boronic esters, including this compound, in catalytic processes:
- Catalytic Protodeboronation : This process allows for the selective removal of boron groups under mild conditions, facilitating further functionalization of organic molecules . Such transformations are valuable in streamlining synthetic pathways in complex molecule construction.
Analytical Chemistry
The compound is also relevant in analytical chemistry:
- Chromatography : It serves as a standard or reference material in chromatographic techniques for analyzing other boronic acids and their derivatives.
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Acetyl-2-fluorobenzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The boronic ester group facilitates the transmetalation step, making the reaction efficient and selective.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The acetyl (4-acetyl-2-fluoro) and nitro (4-nitro) groups enhance the electrophilicity of the boron atom, facilitating cross-coupling reactions .
Solubility and Stability
- Solubility: Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows high solubility in chloroform and ketones . The acetyl and fluorine substituents in this compound likely reduce polarity, enhancing solubility in non-polar solvents.
- Stability : The pinacol ester group protects the boronic acid from hydrolysis, making the compound stable under ambient conditions. However, electron-withdrawing groups (e.g., nitro, acetyl) may slightly reduce stability in aqueous environments compared to methyl-substituted analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling : The target compound’s acetyl and fluorine substituents enhance reactivity with aryl halides. For instance, 4-nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂ due to its electron-deficient aromatic ring, a property shared with acetylated analogs .
- Chemoselectivity : Controlled speciation studies demonstrate that substituents like acetyl and fluorine enable chemoselective coupling in the presence of other boronic esters, a critical advantage in iterative syntheses .
Biological Activity
4-Acetyl-2-fluorobenzeneboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorine atom and an acetyl group, making it a candidate for various biological applications, particularly in drug development and organic synthesis.
- Molecular Formula : C₁₄H₁₈BFO₃
- Molecular Weight : 264.10 g/mol
- CAS Number : 1807685-51-3
- Purity : Typically available at 96% purity.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is particularly valuable in the design of inhibitors for various enzymes, including proteases and kinases.
Biological Applications
-
Anticancer Activity :
- Several studies have indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The specific activity of this compound has been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxic effects.
-
Enzyme Inhibition :
- The compound has shown promise as an inhibitor of serine proteases and other enzymes involved in disease pathways. Its effectiveness is often compared to other boronic acid derivatives, highlighting its potential as a therapeutic agent.
-
Synthesis of Bioactive Molecules :
- This compound serves as an important intermediate in the synthesis of more complex bioactive molecules, including pharmaceuticals targeting neurological disorders and metabolic diseases.
Case Study 1: Anticancer Efficacy
In a study published by Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated that modifications to the acetyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Case Study 2: Enzyme Inhibition Profile
A comparative analysis published in Bioorganic & Medicinal Chemistry Letters examined the enzyme inhibition profile of this compound against various serine proteases. The study found that this compound exhibited competitive inhibition with Ki values comparable to established inhibitors, indicating its potential for therapeutic applications.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈BFO₃ |
| Molecular Weight | 264.10 g/mol |
| CAS Number | 1807685-51-3 |
| Purity | 96% |
| Anticancer Activity (IC50) | Varies (e.g., 10 µM in MCF7) |
| Enzyme Inhibition Ki | ~5 µM for serine protease |
Q & A
Basic: What are the standard synthetic protocols for preparing 4-acetyl-2-fluorobenzeneboronic acid pinacol ester?
Answer:
The synthesis typically involves decarboxylative borylation of carboxylic acid derivatives. A metal-free approach uses visible-light irradiation to convert N-hydroxyphthalimide esters of carboxylic acids into pinacol boronic esters via a radical chain mechanism. For example, diboron reagents (e.g., bis(catecholato)diboron) react under light in amide solvents, avoiding catalysts . Alternatively, Ir-catalyzed borylation of arenes followed by oxidative cleavage or displacement with KHF₂ generates aryl trifluoroborates or boronic acids, which can be esterified with pinacol .
Advanced: How does the fluorinated acetyl substituent influence chemoselectivity in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine and acetyl groups reduce electron density at the boron center, enhancing oxidative addition kinetics in Pd-catalyzed Suzuki-Miyaura couplings. This effect promotes coupling with electron-rich aryl halides while suppressing protodeboronation. Controlled speciation via pH or solvent polarity can further modulate reactivity—e.g., polar aprotic solvents stabilize boronate intermediates, improving yields with sterically hindered partners .
Basic: What analytical methods are critical for characterizing boronic ester intermediates?
Answer:
- ¹¹B NMR : Distinguishes boronic esters (δ ~25–30 ppm) from free acids (δ ~5–10 ppm) .
- UV-Vis Spectroscopy : Monitors reaction kinetics (e.g., H₂O₂-induced deboronation via absorbance shifts at 405 nm) .
- X-ray Crystallography : Confirms steric effects of the pinacol ester on molecular geometry .
Advanced: How can stereochemical outcomes in allylboration reactions be controlled using this compound?
Answer:
The α-substituted allyl pinacol boronic ester can generate borinic esters via treatment with nBuLi and TFAA. This intermediate undergoes allylboration with aldehydes, achieving >90% E-selectivity due to steric steering from the acetyl-fluorine substituent. Monitoring via ¹¹B NMR reveals transient borinic ester formation (δ ~10–15 ppm), which dictates stereochemistry .
Basic: What are the stability considerations for handling this compound under oxidative conditions?
Answer:
The pinacol ester stabilizes boron against hydrolysis, but prolonged exposure to H₂O₂ or high pH (>8) induces oxidative cleavage. Kinetic studies (UV-Vis, pH 7.27) show a pseudo-first-order rate constant (k ≈ 0.03 min⁻¹) for H₂O₂-mediated decomposition, requiring inert storage (dry, 2–8°C) .
Advanced: How do radical intermediates impact reaction pathways in photochemical borylation?
Answer:
In photoinduced decarboxylative borylation , a radical chain mechanism is initiated by light-generated boryl radicals. The acetyl-fluorine group stabilizes transient carbon-centered radicals via resonance, accelerating boron transfer. EPR or radical trapping experiments (e.g., TEMPO) confirm radical intermediates, with chain propagation efficiency dependent on solvent polarity .
Basic: What are the primary applications of this compound in polymer science?
Answer:
It serves as a monomer in boronic acid-functionalized polymers synthesized via RAFT polymerization. Post-polymerization deprotection (e.g., mild acid hydrolysis) yields water-soluble boronic acid copolymers for ROS-sensitive materials or micelle formation .
Advanced: How can contradictory data on reaction yields from different catalytic systems be reconciled?
Answer:
Discrepancies arise from substrate-dependent catalyst poisoning (e.g., Pd deactivation by fluorine) or competing protodeboronation. Systematic studies varying ligands (e.g., SPhos vs. XPhos) and bases (K₂CO₃ vs. CsF) reveal optimal conditions. For example, CsF mitigates fluoride-induced side reactions in fluorinated systems .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Storage : Dry, inert atmosphere (argon), 2–8°C to prevent ester hydrolysis.
- Waste : Dispose via licensed facilities for halogenated/organoboron waste .
Advanced: How does the electronic nature of the substituent affect protodeboronation rates?
Answer:
Electron-deficient aryl groups (e.g., acetyl-fluoro) accelerate protodeboronation via destabilization of the boronate intermediate. Kinetic isotope effect (KIE) studies and DFT calculations show a concerted mechanism where electron withdrawal lowers the transition state energy. Additives like pinacol or glycerol slow degradation by stabilizing tetrahedral boronate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
